- New processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
Cas no 918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine)
918516-27-5 structure
Product Name:5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
كاس عدد:918516-27-5
وسط:C13H9ClN2
ميغاواط:228.676961660385
MDL:MFCD22682656
CID:773922
PubChem ID:58086096
Update Time:2025-10-28
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)-
- 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- AK160999
- AX8267091
- ST24044199
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- 5-(4-Chlorophenyl)-7-azaindole
- DTXSID20728774
- MFCD22682656
- SCHEMBL410298
- AKOS024464287
- DS-9833
- CS-0158093
- DB-219150
- 1356397-48-2
- 918516-27-5
- AC-26972
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
-
- MDL: MFCD22682656
- نواة داخلي: 1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)
- مفتاح Inchi: AIRHBAXIGSQPNX-UHFFFAOYSA-N
- ابتسامات: ClC1C=CC(C2C=C3C(NC=C3)=NC=2)=CC=1
حساب السمة
- نوعية دقيقة: 228.0454260g/mol
- النظائر كتلة واحدة: 228.0454260g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 1
- تعقيدات: 238
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 28.7
- إكسلوغ 3: 3.6
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P305+P351+P338
- ظروف التخزين:Sealed in dry,Room Temperature
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149295-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 1g |
$153 | 2021-06-09 | |
| Chemenu | CM149295-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
$421 | 2021-06-09 | |
| Chemenu | CM149295-10g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 10g |
$701 | 2021-06-09 | |
| Alichem | A029188493-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 1g |
$154.50 | 2023-08-31 | |
| Alichem | A029188493-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
$472.50 | 2023-08-31 | |
| Alichem | A029188493-10g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 10g |
$772.50 | 2023-08-31 | |
| TRC | C385988-10mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385988-50mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C385988-100mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 1g |
561.0CNY | 2021-08-04 |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 24 h, 113 - 115 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; reflux
المراجع
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones as protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; > 24 h, 120 °C
المراجع
- Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors, Medicinal Chemistry Research, 2020, 29(8), 1449-1462
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Quinoline Catalysts: Chromium copper oxide (Cr2Cu2O5) ; 12 min, 220 °C
المراجع
- Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene , Water ; rt → reflux; overnight, reflux
المراجع
- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors, European Journal of Medicinal Chemistry, 2019, 170, 1-15
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
المراجع
- Novel processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 - 12 h, 80 °C
المراجع
- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; heated
المراجع
- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; rt → 70 °C; 18 h, 70 °C; 70 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
المراجع
- Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; overnight, rt → 60 °C
المراجع
- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4), European Journal of Medicinal Chemistry, 2021, 210,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 25 - 30 °C; 6 h, 80 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
المراجع
- An improved process for the preparation of vemurafenib, India, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Isopropanol , Water ; 5 h, 80 - 85 °C
المراجع
- A process for preparation of amorphous vemurafenib, India, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 30 min, 130 °C
المراجع
- Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer research, Tetrahedron Letters, 2012, 53(32), 4161-4165
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
المراجع
- Pyridinopyrrole derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 45 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
المراجع
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors, Organic & Biomolecular Chemistry, 2016, 14(3), 963-969
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
المراجع
- Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid, Advanced Synthesis & Catalysis, 2023, 365(8), 1238-1246
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 h, 80 °C
المراجع
- 3-Pyrimidinylpyrrolo[2,3-b]pyridines as anticancer agents and process for the preparation thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; 15 min, 25 - 30 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
المراجع
- A process for the preparation of vemurafenib, India, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Diethyl ether , Tetrahydrofuran ; 75 min, 27 °C; 27 °C → 80 °C; 6 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
المراجع
- Process for the preparation of vemurafenib and its intermediates, India, , ,
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Raw materials
- 5-Chloro-7-azaindole
- 4-Chlorobromobenzene
- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)
- 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (4-chlorophenyl)boronic acid
- 5-(4-CHLOROPHENYL)-3-IODOPYRIDIN-2-AMINE
- 5-Bromo-7-azaindole
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preparation Products
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine الوثائق ذات الصلة
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine) منتجات ذات صلة
- 611205-38-0(1H-Pyrrolo[2,3-b]pyridine, 5-phenyl-)
- 875638-41-8(1H-Pyrrolo[2,3-b]pyridine, 5-(2-naphthalenyl)-3-phenyl-)
- 1391088-63-3(5-(1H-Pyrrolo[2,3-b]pyridin-3-yl)isoquinoline)
- 104271-31-0(Imidazo[1,2-a]pyridine, 8-(4-chlorophenyl)-)
- 10299-55-5(3-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 918511-92-9(5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine)
- 866542-51-0(5-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 916172-41-3(1H-Pyrrolo[2,3-b]pyridine, 4-(3,4-dichlorophenyl)-)
- 875638-48-5(1H-Pyrrolo[2,3-b]pyridine, 5-(3,4-dichlorophenyl)-3-phenyl-)
- 875637-16-4(Phenol, 3-[3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-)
الموردين الموصى بهم
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Beyond Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
SHOCHEM(SHANGHAI) CO.,lTD
عضو ذهبي
مورد الصين
كميّة كبيرة
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة